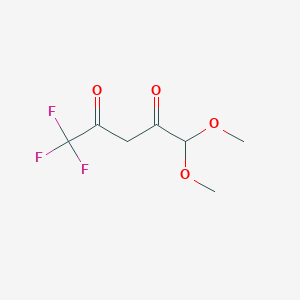
4-Fluoro-3-nitrobenzenecarboximidamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-Fluoro-3-nitrobenzenecarboximidamide is an organic compound that has garnered attention in scientific research due to its unique chemical properties and potential applications. This compound is characterized by the presence of a fluorine atom, a nitro group, and a carboximidamide group attached to a benzene ring. These functional groups contribute to its reactivity and versatility in various chemical reactions.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-Fluoro-3-nitrobenzenecarboximidamide typically involves the nitration of 4-fluoroaniline followed by the introduction of the carboximidamide group. One common method involves the following steps:
Nitration: 4-Fluoroaniline is nitrated using a mixture of concentrated nitric acid and sulfuric acid to yield 4-fluoro-3-nitroaniline.
Formation of Carboximidamide: The nitroaniline derivative is then treated with cyanamide under acidic conditions to form the carboximidamide group.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, efficient mixing, and temperature control to ensure high yield and purity of the final product.
Analyse Des Réactions Chimiques
Types of Reactions
4-Fluoro-3-nitrobenzenecarboximidamide undergoes various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst (e.g., palladium on carbon).
Substitution: The fluorine atom can be substituted by nucleophiles such as phenoxide ions, leading to the formation of phenyl ethers.
Hydrolysis: The carboximidamide group can undergo hydrolysis to form the corresponding carboxylic acid and ammonia.
Common Reagents and Conditions
Reduction: Hydrogen gas, palladium on carbon catalyst.
Substitution: Phenoxide ions, basic conditions.
Hydrolysis: Acidic or basic conditions, water.
Major Products Formed
Reduction: 4-Fluoro-3-aminobenzenecarboximidamide.
Substitution: 4-Phenoxy-3-nitrobenzenecarboximidamide.
Hydrolysis: 4-Fluoro-3-nitrobenzoic acid.
Applications De Recherche Scientifique
4-Fluoro-3-nitrobenzenecarboximidamide has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe due to its ability to interact with specific biomolecules.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of advanced materials and as a precursor in the synthesis of agrochemicals and pharmaceuticals.
Mécanisme D'action
The mechanism of action of 4-Fluoro-3-nitrobenzenecarboximidamide involves its interaction with specific molecular targets. The nitro group can undergo reduction to form reactive intermediates that can interact with cellular components, leading to various biological effects. The fluorine atom enhances the compound’s stability and bioavailability, while the carboximidamide group can form hydrogen bonds with target molecules, influencing their activity.
Comparaison Avec Des Composés Similaires
4-Fluoro-3-nitrobenzenecarboximidamide can be compared with other similar compounds such as:
4-Fluoronitrobenzene: Lacks the carboximidamide group, making it less versatile in certain reactions.
3-Nitrobenzenecarboximidamide: Lacks the fluorine atom, resulting in different reactivity and stability.
4-Fluoro-3-nitrophenyl azide: Contains an azide group instead of a carboximidamide group, leading to different applications in bioconjugation and surface modification.
The uniqueness of this compound lies in its combination of functional groups, which provides a balance of reactivity, stability, and versatility in various chemical and biological applications.
Propriétés
Formule moléculaire |
C7H6FN3O2 |
|---|---|
Poids moléculaire |
183.14 g/mol |
Nom IUPAC |
4-fluoro-3-nitrobenzenecarboximidamide |
InChI |
InChI=1S/C7H6FN3O2/c8-5-2-1-4(7(9)10)3-6(5)11(12)13/h1-3H,(H3,9,10) |
Clé InChI |
NSGTYBKXNFWHSA-UHFFFAOYSA-N |
SMILES canonique |
C1=CC(=C(C=C1C(=N)N)[N+](=O)[O-])F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![3-[(4-Methoxypyrrolidin-2-yl)methoxy]pyridine dihydrochloride](/img/structure/B12442336.png)
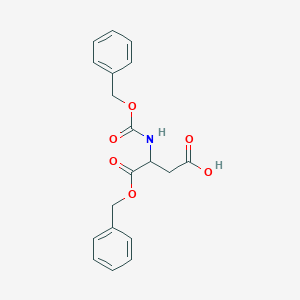
![[(3S)-1-benzylpyrrolidin-3-yl]methanamine hydrochloride](/img/structure/B12442354.png)
![3(2H)-Benzofuranone, 2-[(3,4-dihydroxyphenyl)methylene]-6-hydroxy-](/img/structure/B12442356.png)
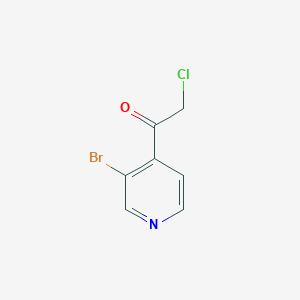
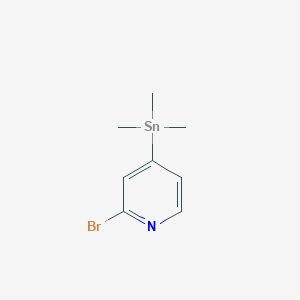
![N-[2-(Acetylamino)-5,6,7,8-tetrahydro-6-hydroxy-4-quinazolinyl]acetamide](/img/structure/B12442364.png)
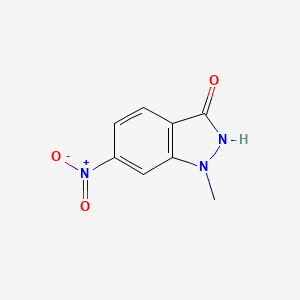
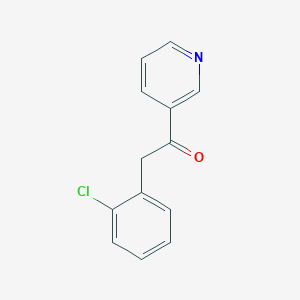


![cycloocta-1,5-diene;(2S,5S)-1-[2-[(2S,5S)-2,5-diethylphospholan-1-ium-1-yl]ethyl]-2,5-diethylphospholan-1-ium;rhodium;trifluoromethanesulfonate](/img/structure/B12442403.png)
